5-(Chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole;hydrochloride
Description
5-(Chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole; hydrochloride (CAS: 135242-93-2) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chloromethyl group at position 5, a methyl group at position 1, and a phenyl group at position 2. Its molecular weight is 244.1 g/mol, and it is typically obtained as a white solid with a purity of ≥95% . The compound is synthesized via a two-step reaction involving 2-chloroacetamide and N,N-dimethylformamide dimethyl acetal, yielding 18.3% of the product . Key spectral data include:
- ¹H NMR (DMSO-d6): δ 8.01 (s, 1H, triazole-H), 4.99 (s, 2H, CH2Cl), 3.89 (s, 3H, CH3) .
- HRMS (ESI+): m/z 132.0324 [M+H]+ (calcd. 132.0323) .
The chloromethyl group enhances reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
5-(chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-14-9(7-11)12-10(13-14)8-5-3-2-4-6-8;/h2-6H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAMOJIRCGUVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
The compound is classified under the triazole family, which has been noted for various biological activities including antifungal, antibacterial, and anticancer properties. The chemical structure can be represented as follows:
- Molecular Formula : C₁₁H₁₂ClN₃
- CAS Number : 2411292-66-3
Table 1: Basic Properties of 5-(Chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole Hydrochloride
| Property | Value |
|---|---|
| Molecular Weight | 227.69 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study focusing on various triazole derivatives showed promising results against Mycobacterium tuberculosis and related strains. The biological evaluation highlighted that structural modifications could enhance the efficacy of these compounds against tuberculosis .
Anticancer Activity
In vitro studies have demonstrated that certain triazole derivatives exhibit anticancer properties. For instance, a series of N-substituted 1,2,4-triazole derivatives were synthesized and tested against HepG2 liver cancer cell lines. The findings revealed that specific substitutions on the aryl rings significantly influenced anti-proliferative activity. The most potent derivative showed an IC50 value of 13.004 µg/mL .
Table 2: Anticancer Activity of Selected Triazole Derivatives
| Compound ID | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6b | 15.678 | Moderate |
| 6e | 28.399 | Low |
The mechanism of action for triazole compounds often involves the inhibition of key enzymes or pathways within microbial or cancer cells. For instance, molecular docking studies have suggested that these compounds may inhibit cytochrome P450 enzymes associated with mycobacterial activity .
Case Study 1: Antitubercular Activity
A study published in December 2020 synthesized a series of triazole derivatives and evaluated their activity against M. tuberculosis. The results indicated that specific derivatives exhibited significant inhibition, suggesting their potential as anti-tuberculosis agents .
Case Study 2: Anticancer Effects on HepG2 Cells
Another study focused on the anticancer effects of various triazole derivatives against HepG2 cells. The research highlighted the importance of substituent groups in enhancing biological activity, with certain compounds demonstrating significant cytotoxic effects .
Comparison with Similar Compounds
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a)
- Structure : Replaces the triazole ring with an oxadiazole.
- Synthesis : 80% yield via condensation of benzonitriles with hydroxylamine hydrochloride .
- ¹H NMR (CDCl3) : δ 8.04 (d, J = 7.8 Hz, 2H, Ar-H), 7.46–7.58 (m, 3H, Ar-H), 4.75 (s, 2H, CH2Cl) .
- ESI-MS : m/z 195 [M+H]+ .
- Key Difference : The oxadiazole ring confers higher thermal stability compared to triazoles, as oxadiazoles are less prone to ring-opening reactions .
5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
- Structure : Features a pyrrolopyridine scaffold instead of triazole.
- Molecular Weight : 224.61 g/mol .
- Application : Used in kinase inhibitor research, highlighting how heterocycle substitution impacts target selectivity .
Triazole Derivatives with Varied Functional Groups
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine hydrochloride
- Structure : Integrates a benzoyl-piperazine group.
- Molecular Weight : 371.26 g/mol .
- Application : Demonstrates the utility of chloromethyl-triazole/oxadiazole hybrids in central nervous system (CNS) drug discovery .
Performance and Reactivity Comparison
Key Observations:
Synthetic Efficiency : The target compound’s low yield (18.3%) contrasts sharply with the 80% yield of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, suggesting challenges in triazole ring functionalization .
Spectral Trends : Chloromethyl protons resonate at δ ~4.75–5.00 across analogues, indicating minimal electronic environment differences .
Biological Relevance : Triazole derivatives like 5-aryl-1H-1,2,4-triazoles show COX-2 inhibitory activity (e.g., m.p. 144–180°C in anti-inflammatory agents), whereas the target compound’s applications remain exploratory .
Stability and Energetic Properties
Bis-1,2,4-triazole compounds, such as 5-(5-amino-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole, exhibit lower density (1.70–1.85 g/cm³) and detonation velocity (7,500–8,500 m/s) compared to classic explosives like RDX. This highlights the trade-off between heterocyclic complexity and energetic performance .
Q & A
Q. What are the optimal synthetic routes for preparing 5-(Chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole;hydrochloride, and how can reaction conditions be optimized?
The compound is synthesized via hydroxymethylation of 1-methyl-3-phenyl-1,2,4-triazole using paraformaldehyde under solvent-free conditions, followed by chlorination with thionyl chloride (SOCl₂) in chloroform. Key optimizations include:
- Catalyst selection : Acidic or basic catalysts (e.g., HCl or Et₃N) enhance hydroxymethylation efficiency .
- Solvent choice : Chloroform improves reaction control during chlorination by dissolving intermediates and reducing SOCl₂ waste .
- Temperature control : Gradual addition of SOCl₂ minimizes exothermic side reactions .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., chloromethyl at C5, phenyl at C3) .
- X-ray crystallography : Employ SHELX or WinGX software for single-crystal structure determination. These tools refine atomic coordinates and validate bond lengths/angles, especially for the triazole core and chloride counterion .
Q. What purification strategies are effective for removing common by-products (e.g., unreacted starting materials)?
- Liquid-liquid extraction : Separate polar impurities (e.g., residual hydrazines) using ethyl acetate/water partitioning .
- Column chromatography : Use silica gel with a gradient of dichloromethane/methanol to isolate the target compound from homologs or sulfonated by-products .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data for structurally similar triazole derivatives?
- Comparative analysis : Cross-reference -NMR shifts with analogs (e.g., 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride) to identify position-specific deshielding effects .
- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) caused by chloride counterion interactions .
Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- SN2 pathways : The chloromethyl group undergoes substitution with amines (e.g., aqueous ammonia) to form aminomethyl derivatives, as seen in the synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride .
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states .
Q. How can researchers design derivatives to enhance bioactivity while maintaining triazole core stability?
- Functionalization strategies :
- Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at the phenyl ring to modulate electronic properties .
- Replace the chloromethyl group with thiol or morpholino moieties via post-synthetic modifications .
Q. What experimental approaches resolve contradictions in reported synthetic yields for triazole hydrochlorides?
- Reaction monitoring : Use in situ FTIR to track intermediate formation (e.g., hydroxymethyl-triazole) and optimize stoichiometry .
- Reproducibility protocols : Standardize drying methods (e.g., vacuum desiccation vs. lyophilization) to account for hygroscopic chloride salts .
Methodological Challenges and Solutions
Q. How can researchers mitigate hazards associated with thionyl chloride (SOCl₂) in large-scale synthesis?
- Safety protocols : Use closed-system reactors with inert gas purging to prevent SOCl₂ vapor release .
- Alternative reagents : Explore less hazardous chlorinating agents (e.g., PCl₅) with comparable efficiency .
Q. What strategies improve the stability of this compound during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
